molecular formula C25H18BrFN4O2 B2642529 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide CAS No. 1185154-17-9

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide

Cat. No.: B2642529
CAS No.: 1185154-17-9
M. Wt: 505.347
InChI Key: NOOVRLNSIXTNGL-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide (hereafter referred to as the "target compound") features a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a fluorine atom at position 8, and a ketone at position 2. The acetamide side chain is linked to the pyrimidoindole core and terminated with a 3-bromophenyl group.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrFN4O2/c26-17-7-4-8-19(11-17)29-22(32)14-31-21-10-9-18(27)12-20(21)23-24(31)25(33)30(15-28-23)13-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOVRLNSIXTNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as an indole derivative and a pyrimidine derivative. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidoindole core in the presence of a base, such as sodium hydride or potassium carbonate.

    Acylation: The final step involves the acylation of the pyrimidoindole core with 3-bromophenylacetyl chloride in the presence of a base, such as triethylamine or pyridine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base, N-fluorobenzenesulfonimide for fluorination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. The mechanism of action is believed to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines by targeting specific kinases or transcription factors involved in tumor progression .

2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that pyrimidoindole derivatives can exhibit bactericidal effects against a range of pathogens, including resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Neurological Applications:
Emerging research suggests that compounds like 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide may have neuroprotective effects. They might modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis typically involves multi-step reactions starting from indole precursors, followed by cyclization and fluorination processes. Key reagents include bromobenzene and various fluorinating agents under controlled conditions to optimize yield and purity . Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to confirm the structure and assess purity.

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related pyrimidoindole derivative significantly inhibited the proliferation of breast cancer cells in vitro. The compound was found to induce apoptosis through activation of caspase pathways, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a marked reduction in bacterial viability, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Modifications

The pyrimido[5,4-b]indole scaffold is a common feature among analogs. Key variations include:

  • Substituents on the pyrimidoindole core :
    • Fluorine at position 8 : Present in the target compound and ’s analog, fluorine enhances electronegativity and may improve membrane permeability .
    • Benzyl vs. substituted benzyl groups : The target compound’s 3-benzyl group is replaced with a 2-chlorobenzyl in ’s analog, which could sterically hinder receptor binding .

Acetamide Side Chain Variations

The acetamide moiety is critical for interactions with biological targets:

  • N-substituents: 3-Bromophenyl (target): Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins. 2-Fluorophenyl (): Fluorine’s smaller size may allow tighter binding in certain receptors .
  • Thioacetamide derivatives : Compounds in and replace oxygen with sulfur, increasing lipophilicity and altering TLR4 selectivity .

Data Tables

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound ID Core Substituents Acetamide Substituent Key Modifications Biological Activity (Reported) Reference
Target Compound 3-benzyl, 8-fluoro, 4-oxo N-(3-bromophenyl) Bromophenyl terminal group Hypothesized TLR4 modulation -
Compound 3-benzyl, 8-fluoro, 4-oxo N-(3-chloro-4-methylphenyl) Chlorine + methyl Not specified
Compound 3-(2-chlorobenzyl), 8-methyl, 4-oxo N-(2-fluorophenyl) Chlorobenzyl + fluorophenyl Not specified
Compound (27) 3-phenyl, 4-oxo N-isopentyl thio Thioacetamide + isopentyl TLR4 ligand (IC₅₀: 0.2 µM)

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Steric Effect Potential Impact on Bioactivity
3-Bromophenyl Strong EWG Moderate Enhanced binding to hydrophobic targets
3-Chloro-4-methylphenyl Moderate EWG High Reduced receptor access
2-Fluorophenyl Moderate EWG Low Improved target specificity
Thioacetamide Increased lipophilicity - Higher membrane permeability

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Its unique structural features, including a pyrimidoindole core and various substituents, contribute to its significant biological activities. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Pyrimidoindole Core : A fused ring system that enhances biological activity.
  • Fluorine Substituent : Known to increase lipophilicity and biological reactivity.
  • Benzyl and Bromophenyl Moieties : These groups can affect binding affinity to biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC26H20BrFN4O
Molecular Weight490.36 g/mol
CAS Number1189660-41-0

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Studies :
    • In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. The compound was evaluated for its antibacterial and antifungal activities:

  • Antibacterial Activity :
    • Exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were reported between 5 to 15 µg/mL.
  • Antifungal Activity :
    • Effective against Candida albicans with MIC values around 10 µg/mL.

Other Biological Activities

Besides anticancer and antimicrobial activities, this compound has been investigated for other potential therapeutic effects:

  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

In Vivo Studies

In vivo studies using animal models have further supported the biological activity of the compound:

  • Tumor Growth Inhibition : Animal studies demonstrated a significant reduction in tumor size when treated with the compound compared to control groups.

Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with various biological targets:

  • Target Proteins : Docking studies revealed high binding affinity to targets such as protein kinases and enzymes involved in cancer progression.

Q & A

Q. What synthetic routes are reported for this compound, and what are their key challenges?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a related pyrimidoindole derivative was synthesized via:

  • Step 1 : Formation of the pyrimidine ring using a Buchwald-Hartwig coupling with Pd catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) .
  • Step 2 : Fluorination at the 8-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Step 3 : Acetamide coupling via nucleophilic substitution with 3-bromoaniline in the presence of DCC (dicyclohexylcarbodiimide) or EDCI . Challenges : Low yields (~30–45%) in fluorination steps due to steric hindrance from the benzyl group and competing side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluorination and acetamide coupling. For example, the 8-fluoro group shows a distinct doublet (J = 9–12 Hz) in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 522.07 [M+H]⁺) and detects impurities from incomplete benzylation .
  • X-ray Crystallography : Resolves ambiguities in the pyrimidoindole core conformation, particularly the orientation of the benzyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Use Design of Experiments (DoE) methodologies:

  • Factors : Catalyst loading (Pd), temperature, solvent polarity (DMF vs. THF).
  • Response Surface Modeling : A study on a similar compound achieved a 72% yield by optimizing Pd(PPh₃)₄ (10 mol%), K₂CO₃ (2 eq.), and DMF at 110°C .
  • Contingency for Side Products : Introduce scavengers like molecular sieves to absorb excess fluorinating agents .

Q. How to resolve contradictions between computational predictions and experimental biological activity data?

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors).
  • Validation : Compare with experimental IC₅₀ values from kinase assays. For example, a structural analog showed a 10-fold discrepancy between predicted and observed activity due to solvent effects in the binding pocket .
  • Mitigation : Use MD simulations (AMBER or GROMACS) to account for solvation dynamics and protein flexibility .

Q. What strategies address discrepancies in spectral data interpretation?

  • Case Study : A reported ¹H NMR signal at δ 7.2 (broad singlet) was initially assigned to the indole NH but later corrected to a rotameric equilibrium of the acetamide group via variable-temperature NMR .
  • Methodology :
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental IR carbonyl stretches (1680–1700 cm⁻¹) with DFT-calculated vibrational modes .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Replace the 3-benzyl group with substituted benzyl (e.g., 4-Cl, 4-OMe) to assess steric/electronic effects on target binding.
  • Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) and correlate with LogP values (measured via HPLC) .
  • Data Analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ, molar refractivity) driving activity .

Methodological Resources

  • Experimental Design : Use fractional factorial designs to reduce the number of trials while capturing interaction effects (e.g., catalyst × solvent) .
  • Data Contradiction Analysis : Apply Grubbs’ test to identify outliers in biological replicates or spectral datasets .
  • Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry (Gaussian) with experimental feedback for rapid optimization .

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